molecular formula C19H26N4O3S B2442180 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1207010-28-3

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2442180
CAS No.: 1207010-28-3
M. Wt: 390.5
InChI Key: BRZWOWYSAVAKSK-UHFFFAOYSA-N
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Description

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group, an ethyl linker, and a naphthalen-1-ylmethyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Intermediate: Starting with piperazine, a methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine.

    Linker Addition: The ethyl linker can be added through an alkylation reaction using an appropriate ethyl halide.

    Urea Formation: The final step involves the reaction of the intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases involving specific enzyme targets or receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific biological target. Generally, such compounds might act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate conversion.

    Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylmethyl)urea
  • 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(benzyl)urea

Uniqueness

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalen-1-ylmethyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities compared to its analogs.

Properties

IUPAC Name

1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-27(25,26)23-13-11-22(12-14-23)10-9-20-19(24)21-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWOWYSAVAKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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